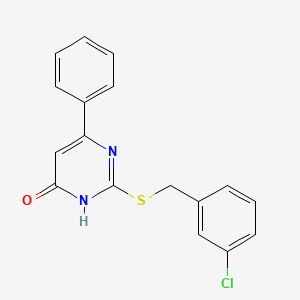
2-((3-chlorobenzyl)thio)-6-phenylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in scientific research or industry.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product. The analysis might also discuss any challenges encountered during the synthesis and how they were overcome.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used. The analysis would discuss the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include the reactants, products, and conditions of the reaction. The analysis might also discuss the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions.科学的研究の応用
Structural and Optical Properties
- Nonlinear Optical (NLO) Analysis : This compound, along with other phenyl pyrimidine derivatives, has been studied for its NLO properties. Density functional theory (DFT) calculations indicate significant NLO character, suggesting potential applications in optoelectronics (Hussain et al., 2020).
Synthesis and Crystal Structure
- Synthesis and Cytotoxic Activity : The synthesis of various 4-thiopyrimidine derivatives and their crystal structures have been explored. These compounds exhibit different hydrogen-bond interactions and have been evaluated for cytotoxicity against several cell lines, indicating potential for medical applications (Stolarczyk et al., 2018).
Biological and Pharmacological Applications
- Antioxidant Activity Studies : Derivatives of 4-hydroxyphenyl substituted thiopyrimidine have been synthesized and tested for antioxidant activities. The findings suggest these compounds exhibit stronger antioxidant activity compared to other derivatives (Akbas et al., 2018).
- Anticancer Activity : New complexes of 6-amino-4-hydroxy-2-thiopyrimidine have been synthesized and characterized, showing efficacy against the human breast cancer MDA-MB231 cell line. This suggests potential applications in cancer treatment (Elsayed et al., 2012).
Material Science and Chemistry
- Corrosion Inhibition : Thiopyrimidine derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid. Studies indicate that these compounds act as mixed inhibitors and show significant inhibition efficiency (Singh et al., 2016).
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Benzothiophene derivatives have been synthesized and screened for antibacterial activity. These compounds, including thiopyrimidine derivatives, have shown promising results (Aganagowda et al., 2012).
Safety And Hazards
This would involve examining the compound’s toxicity, flammability, and environmental impact. It would include recommendations for safe handling and disposal of the compound.
将来の方向性
This would involve discussing potential future research directions. It might include suggestions for new synthetic methods, new reactions to study, or new applications for the compound.
Please note that this is a general guide and the specific details would depend on the particular compound being studied. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific research article. If you have access to a university library, they may be able to help you find relevant resources. You could also consider reaching out to a chemistry professor or researcher for guidance. They might be able to provide more specific information or suggest relevant research articles to read. I hope this helps! If you have any other questions, feel free to ask.
特性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-8-4-5-12(9-14)11-22-17-19-15(10-16(21)20-17)13-6-2-1-3-7-13/h1-10H,11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUCKYUAPWSMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorobenzyl)thio)-6-phenylpyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)
![4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2926081.png)
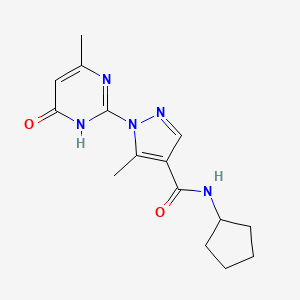

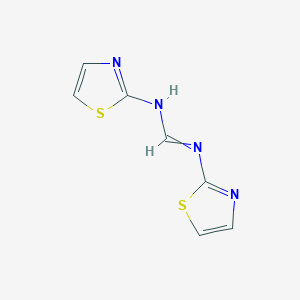
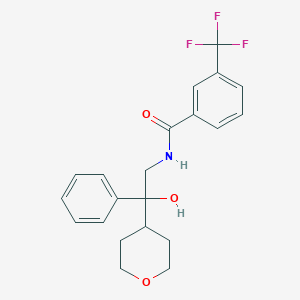
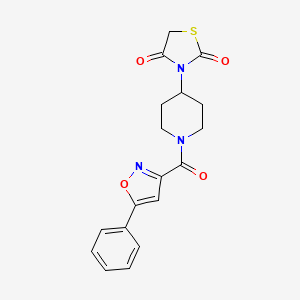
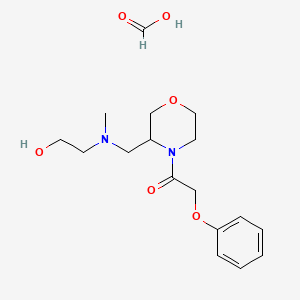
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)
![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)
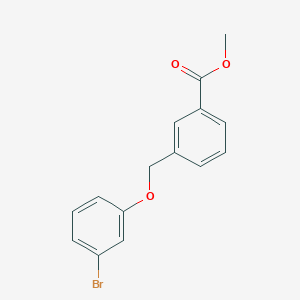
![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)